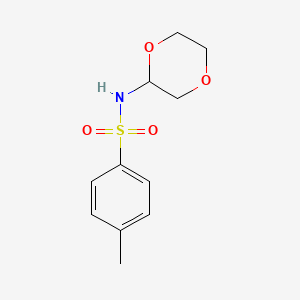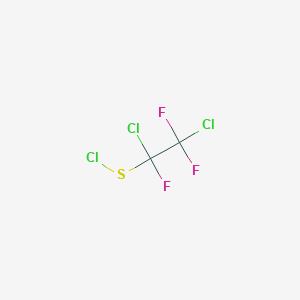
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a sulfur-containing reagent under specific conditions. For example, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc and solvents such as methanol, dimethyl formamide, or ethanol at 80°C can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as the reaction of trichloroethylene with hydrogen fluoride to form intermediate compounds, followed by further reactions to introduce the sulfur and chlorine atoms .
化学反応の分析
Types of Reactions
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like zinc can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
科学的研究の応用
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and sulfur atoms into target molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive halogen and sulfur groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
作用機序
The mechanism of action of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane involves its ability to interact with various molecular targets through its reactive halogen and sulfur atoms. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the presence of electronegative halogen atoms and the sulfur group, which can form covalent bonds with nucleophilic sites on target molecules .
類似化合物との比較
Similar Compounds
1,2-Dichloro-1,2-difluoroethane: A similar compound with two fluorine atoms instead of three, used as an intermediate in the production of other chemicals.
1,2-Dichloro-1,1-difluoroethane: Another related compound with different halogenation patterns, used in refrigerants and solvents.
Uniqueness
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane is unique due to the presence of both chlorine and sulfur atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in industrial processes requiring specialized reagents .
特性
CAS番号 |
10469-72-4 |
|---|---|
分子式 |
C2Cl3F3S |
分子量 |
219.4 g/mol |
IUPAC名 |
(1,2-dichloro-1,2,2-trifluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3S/c3-1(6,7)2(4,8)9-5 |
InChIキー |
WHRZPLONGINZFS-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(SCl)Cl)(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)

phosphanium bromide](/img/structure/B14717137.png)
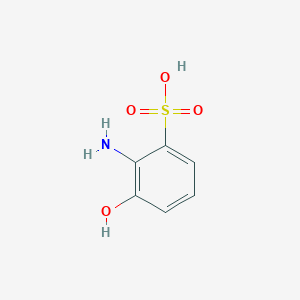
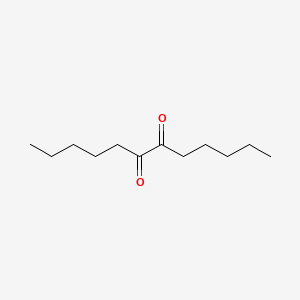

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
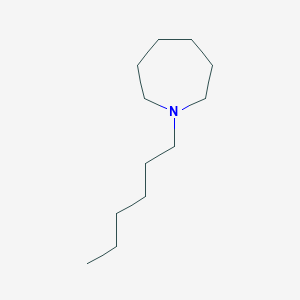

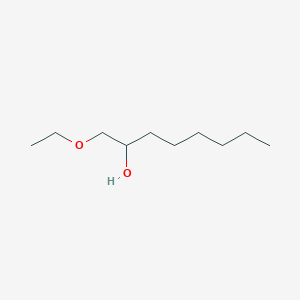
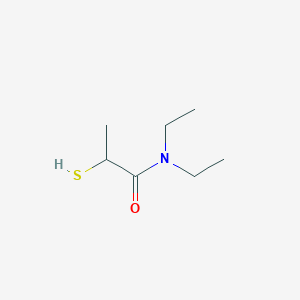

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
